
6-(Hydroxyamino)pyrimidine-2,4(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Hydroxyamino)pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are fundamental components of nucleic acids, vitamins, and coenzymes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxyamino)pyrimidine-2,4(3H,5H)-dione can be achieved through several methods. One common approach involves the reaction of 5-acetyl-4-aminopyrimidines with hydroxylamine under specific conditions. The reaction typically requires anhydrous ethanol as a solvent and sodium hydroxide as a catalyst. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions
6-(Hydroxyamino)pyrimidine-2,4(3H,5H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the ring
科学的研究の応用
6-(Hydroxyamino)pyrimidine-2,4(3H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 6-(Hydroxyamino)pyrimidine-2,4(3H,5H)-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Pyrimidine-2,4(1H,3H)-dione: A simpler pyrimidine derivative without the hydroxyamino group.
6-Aminopyrimidine-2,4(1H,3H)-dione: Similar structure but with an amino group instead of a hydroxyamino group.
5-Acetyl-4-aminopyrimidine: A precursor in the synthesis of 6-(Hydroxyamino)pyrimidine-2,4(3H,5H)-dione.
Uniqueness
This compound is unique due to the presence of both hydroxyamino and pyrimidine functionalities. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its potential as a therapeutic agent and its applications in materials science further highlight its significance.
特性
分子式 |
C4H5N3O3 |
|---|---|
分子量 |
143.10 g/mol |
IUPAC名 |
(6E)-6-hydroxyimino-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H5N3O3/c8-3-1-2(7-10)5-4(9)6-3/h10H,1H2,(H2,5,6,7,8,9) |
InChIキー |
IBAKVXSSQLGTST-UHFFFAOYSA-N |
異性体SMILES |
C1/C(=N\O)/NC(=O)NC1=O |
正規SMILES |
C1C(=NO)NC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


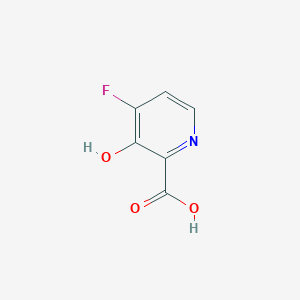
![(1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13647602.png)
![2-[[2-(2-Propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide](/img/no-structure.png)
![2-Chloro-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B13647612.png)
![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647615.png)
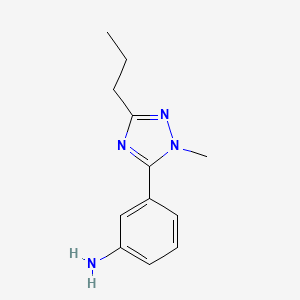
![Ethyl benzo[d]isothiazole-6-carboxylate](/img/structure/B13647622.png)
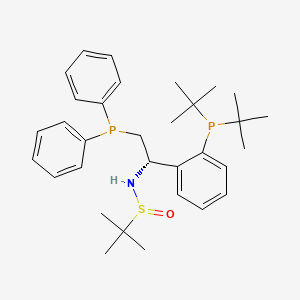
![4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid](/img/structure/B13647630.png)
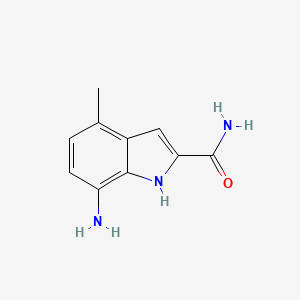
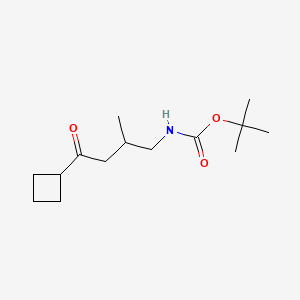

![N-([1,1'-Biphenyl]-2-yl)-2',7'-di-tert-butyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13647654.png)
